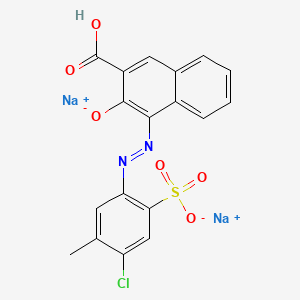

C.I. Pigment Red 52, disodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

5858-82-2 |

|---|---|

Molecular Formula |

C18H11ClN2Na2O6S |

Molecular Weight |

464.8 g/mol |

IUPAC Name |

disodium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-methylbenzenesulfonate |

InChI |

InChI=1S/C18H13ClN2O6S.2Na/c1-9-6-14(15(8-13(9)19)28(25,26)27)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);;/q;2*+1/p-2 |

InChI Key |

LLCSJRIPWBZDCC-UHFFFAOYSA-L |

SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Na+].[Na+] |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Na+].[Na+] |

Other CAS No. |

5858-82-2 |

Origin of Product |

United States |

Foundational & Exploratory

Core Synthesis Pathway: C.I. 15860 Disodium Salt

An in-depth technical guide on the synthesis of C.I. 15860 disodium salt, a significant monoazo pigment, is detailed below for researchers, scientists, and professionals in drug development. This guide outlines the core synthesis pathway, experimental protocols, and relevant chemical data.

The synthesis of C.I. 15860 disodium salt is a two-step process characteristic of azo dye production. The pathway involves the diazotization of an aromatic amine followed by an azo coupling reaction with a coupling component.

-

Diazotization of 2-Amino-1-naphthalenesulfonic acid (Tobias acid): The synthesis begins with the conversion of Tobias acid into a diazonium salt. This is achieved by treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at a low temperature to ensure the stability of the diazonium salt.[1]

-

Azo Coupling: The resulting diazonium salt is then coupled with 2-naphthol. This electrophilic substitution reaction occurs at the activated position of the 2-naphthol, usually in an alkaline medium which facilitates the reaction by converting the naphthol into the more reactive naphthoxide ion.

-

Salt Formation: The final step is the formation of the disodium salt of the resulting azo compound. This is typically achieved by controlling the pH of the reaction mixture with a sodium base, such as sodium hydroxide, leading to the precipitation of the pigment.

Quantitative Data

While specific quantitative data for the industrial production of C.I. 15860 disodium salt is often proprietary, the following table summarizes typical parameters based on laboratory-scale synthesis of similar azo pigments.

| Parameter | Value | Notes |

| Starting Materials | ||

| 2-Amino-1-naphthalenesulfonic acid (Tobias acid) | 1 molar equivalent | The primary aromatic amine. |

| Sodium Nitrite | 1-1.1 molar equivalents | Used to form nitrous acid for diazotization. A slight excess is common to ensure complete reaction. |

| Hydrochloric Acid | 2.5-3 molar equivalents | Provides the acidic medium for diazotization and forms the diazonium chloride salt. |

| 2-Naphthol | 1 molar equivalent | The coupling component. |

| Sodium Hydroxide | As required to maintain alkaline pH | Used to dissolve the 2-naphthol and to control the pH during coupling and for the final salt formation. |

| Reaction Conditions | ||

| Diazotization Temperature | 0-5 °C | Low temperature is critical to prevent the decomposition of the unstable diazonium salt.[1] |

| Coupling Temperature | 5-10 °C | The coupling reaction is also typically carried out at low temperatures. |

| Coupling pH | 9-11 | An alkaline pH is necessary for the activation of the 2-naphthol coupling component. |

| Yield and Purity | ||

| Theoretical Yield | Dependent on scale | Calculated based on the stoichiometry of the reaction. |

| Actual Yield | Typically >90% | Azo coupling reactions are generally high-yielding. |

| Purity | >95% | The purity of the final pigment can be influenced by side reactions and the effectiveness of the washing and drying steps. |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of C.I. 15860 disodium salt.

Diazotization of 2-Amino-1-naphthalenesulfonic acid

-

Materials:

-

2-Amino-1-naphthalenesulfonic acid (Tobias acid)

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Distilled Water

-

Ice

-

-

Procedure:

-

In a beaker, prepare a solution of 2-amino-1-naphthalenesulfonic acid in distilled water and concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Separately, prepare a solution of sodium nitrite in distilled water.

-

Slowly add the sodium nitrite solution to the cooled amine solution, ensuring the temperature does not rise above 5 °C.

-

Continue stirring for 15-30 minutes after the addition is complete to ensure the diazotization is finished. The completion of the reaction can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

Azo Coupling with 2-Naphthol

-

Materials:

-

2-Naphthol

-

Sodium Hydroxide

-

Distilled Water

-

The diazonium salt solution prepared in the previous step.

-

-

Procedure:

-

In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

-

Cool this solution to 5-10 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.

-

Maintain the temperature below 10 °C and the pH in the alkaline range (9-11) by adding sodium hydroxide solution as needed.

-

A colored precipitate of the azo dye will form immediately.

-

Continue stirring the mixture for 1-2 hours to ensure the coupling reaction is complete.

-

Isolation and Purification of C.I. 15860 Disodium Salt

-

Materials:

-

The reaction mixture from the coupling step.

-

Sodium Chloride (optional, for salting out)

-

Distilled Water

-

Ethanol

-

-

Procedure:

-

The precipitated pigment is collected by filtration.

-

Wash the filter cake with a dilute sodium chloride solution to remove impurities, followed by washing with cold distilled water until the washings are neutral.

-

Further washing with ethanol can be performed to remove any unreacted organic starting materials.

-

Dry the purified pigment in an oven at a controlled temperature (e.g., 60-80 °C) to obtain a fine powder.

-

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Caption: Chemical synthesis pathway of C.I. 15860 disodium salt.

Caption: General experimental workflow for the synthesis of C.I. 15860 disodium salt.

References

An In-depth Technical Guide to C.I. Pigment Red 52, Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C.I. Pigment Red 52, disodium salt (CAS 5858-82-2), a monoazo colorant. This document consolidates available data on its chemical and physical properties, synthesis, analytical methodologies, and toxicological profile. Furthermore, it explores the potential relevance of its structural motifs in the context of drug development, particularly concerning azo compounds and sulfonated aromatics.

Chemical and Physical Properties

This compound, with the Colour Index name Pigment Red 52 and number 15860, is primarily known as a chemical intermediate in the production of laked pigments. The "laking" process, which involves precipitation with metal salts, converts the water-soluble disodium salt into insoluble pigments such as C.I. Pigment Red 52:1 (calcium salt) and C.I. Pigment Red 52:2 (manganese salt).[1] Consequently, extensive physicochemical data for the isolated disodium salt is limited in publicly available literature. The information presented below is a compilation of available data for the disodium and closely related monosodium salts.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | Disodium 4-[(4-chloro-5-methyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate | |

| C.I. Name | Pigment Red 52 | [2] |

| C.I. Number | 15860 | [2] |

| CAS Number | 5858-82-2 | [2][3][4] |

| Molecular Formula | C₁₈H₁₁ClN₂Na₂O₆S | [2][3][4] |

| Molecular Weight | 464.78 g/mol | [3][4] |

| Appearance | Brilliant red powder | [2] |

Table 2: Physicochemical Data for C.I. Pigment Red 52 and its Salts

| Property | Value | Compound Form | Notes | Reference(s) |

| Solubility | Soluble in water (forms a yellow-red solution) | Disodium Salt | Insoluble in ethanol. The aqueous solution forms a dark red precipitate with concentrated hydrochloric acid. | [2] |

| Melting Point | No data available for the disodium salt. | - | Azo pigments generally do not have a sharp melting point and tend to decompose at elevated temperatures (200-400°C). | [5] |

| Crystal System | Triclinic | Monosodium Salt | Data from single-crystal X-ray diffraction of a DMSO solvate hydrate of the monosodium salt at 173 K. | [1] |

Synthesis of this compound

The synthesis of C.I. Pigment Red 52 is a two-step process involving diazotization followed by an azo coupling reaction. The resulting product is the disodium salt, which can then be used in subsequent laking processes.

Experimental Protocol

The following protocol is based on the synthesis of the parent Pigment Red 52, which exists as the disodium salt in the reaction mixture before any laking or specific salt formation steps.

Step 1: Diazotization of 2-Amino-5-chloro-p-toluenesulfonic acid

-

Dissolve 2-Amino-5-chloro-p-toluenesulfonic acid (0.1 mol) in water with sodium hydroxide.

-

Cool the solution to 0-5°C.

-

Add concentrated hydrochloric acid, followed by a solution of sodium nitrite (NaNO₂) in water.

-

Stir the resulting suspension for a duration appropriate to ensure complete formation of the diazonium salt. The temperature should be maintained at 0-5°C to ensure the stability of the diazonium salt.

-

Any excess nitrous acid can be neutralized by the addition of amidosulfonic acid.

Step 2: Azo Coupling with 3-Hydroxy-2-naphthoic acid (β-oxynaphthoic acid)

-

In a separate vessel, dissolve 3-Hydroxy-2-naphthoic acid (0.1 mol) in an aqueous solution of sodium hydroxide.

-

Maintain the temperature of this alkaline solution between 10-15°C.

-

Slowly add the diazonium salt suspension from Step 1 to the solution of 3-Hydroxy-2-naphthoic acid.

-

During the addition, maintain the alkaline pH of the reaction mixture (typically between 9 and 11) by adding a sodium hydroxide solution as needed.

-

After the addition is complete, allow the reaction mixture to stir to ensure the completion of the coupling reaction. The product of this reaction is the water-soluble this compound.

The following diagram illustrates the workflow for the synthesis of this compound.

Analytical and Characterization Methods

A variety of analytical techniques can be employed for the identification and characterization of this compound.

Table 3: Analytical Methods for the Characterization of Azo Pigments

| Technique | Application | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification | A reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile and a buffered aqueous solution is typically used for the analysis of azo dyes. Detection is commonly performed using a UV-Vis or diode array detector. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation | Provides molecular weight information and fragmentation patterns that can confirm the identity of the pigment and its impurities. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | The FTIR spectrum would be expected to show characteristic absorption bands for N-H, C=O (from the carboxylic acid), S=O (from the sulfonic acid), and the azo group (-N=N-). |

| Raman Spectroscopy | Structural analysis and identification | Raman spectroscopy is a valuable non-destructive technique for pigment identification. The spectrum would provide a characteristic fingerprint based on the vibrational modes of the molecule. |

| UV-Visible Spectroscopy | Color properties and quantification | The UV-Vis spectrum in a suitable solvent (e.g., water) will show characteristic absorption maxima in the visible region, which is responsible for its red color. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation | ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical structure, although obtaining high-quality spectra of pigments can sometimes be challenging due to solubility and aggregation issues. |

| Thermogravimetric Analysis (TGA) | Thermal stability | TGA can be used to assess the thermal stability of the pigment by measuring its weight loss as a function of temperature. Azo pigments typically show decomposition at high temperatures rather than a distinct melting point.[2][6][7] |

The following diagram illustrates a general experimental workflow for the analysis of an azo pigment like C.I. Pigment Red 52.

Toxicological Profile

It is important to distinguish C.I. Pigment Red 52 from C.I. Acid Red 52, as the latter has been the subject of more extensive toxicological evaluation by regulatory bodies.[12] While structurally different, the studies on Acid Red 52 and other azo dyes provide a general framework for assessing potential hazards.

General Toxicological Considerations for Azo Dyes:

-

Acute Toxicity: Most azo pigments exhibit very low acute toxicity.[8]

-

Dermal and Eye Irritation: Some azo dyes may cause skin and eye irritation.[13]

-

Mutagenicity and Carcinogenicity: The primary concern with some azo dyes is their potential to be metabolized to carcinogenic aromatic amines.[9][11][14] However, sulfonation of the aromatic rings has been shown to decrease the mutagenic activity of some azo compounds.[10] Azo pigments that are practically insoluble have not been shown to be carcinogenic in animal studies.[8][15]

Relevance to Drug Development

While this compound is not a pharmaceutical agent, its chemical structure, containing both an azo linkage and sulfonated naphthalene moieties, is relevant to several areas of drug development.

Azo Compounds in Colon-Specific Drug Delivery

The azo bond is relatively stable in the upper gastrointestinal tract but can be cleaved by azoreductases produced by colonic bacteria. This property has been exploited to design prodrugs and drug delivery systems that target the colon.[6][7][16] An azo compound can be used to link a drug to a carrier molecule, with the drug being released upon cleavage of the azo bond in the colon. This is particularly useful for treating local conditions such as inflammatory bowel disease or for the delivery of drugs that are poorly absorbed in the upper GI tract.

The following diagram illustrates the concept of azo-bond cleavage in colon-specific drug delivery.

Sulfonated Naphthalenes in Pharmaceutical Formulations

Naphthalenesulfonate derivatives are used in various pharmaceutical applications. They can act as dispersing agents, wetting agents, and stabilizers in formulations.[1][17] Their surfactant-like properties can be beneficial in improving the solubility and bioavailability of poorly water-soluble drugs.

Azo Compounds as Potential Therapeutic and Imaging Agents

Aromatic azo compounds have been investigated for a range of biomedical applications beyond drug delivery. Some have shown antibacterial, antiviral, and antifungal properties.[18] Additionally, the chromophoric nature of azo dyes makes them suitable for use as imaging agents and in photodynamic therapy.[16][19][20] The ability to fine-tune the electronic and photophysical properties of azo compounds through chemical modification makes them attractive candidates for the development of novel diagnostic and therapeutic tools.

References

- 1. Naphthalene Sulfonate | Nease Performance Chemicals [neaseco.com]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. bfr.bund.de [bfr.bund.de]

- 6. akjournals.com [akjournals.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Toxicity and Fate of Azo Pigments, Danish Environmental Protection Agency [www2.mst.dk]

- 9. tandfonline.com [tandfonline.com]

- 10. Mutagenicity of azo dyes: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Azo dyes and human health: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ec.europa.eu [ec.europa.eu]

- 13. cncolorchem.com [cncolorchem.com]

- 14. Opinion on azo colorants in toys, writing inks and paper products - Public Health [health.ec.europa.eu]

- 15. Carcinogenicity of azo colorants: influence of solubility and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. alphachem.biz [alphachem.biz]

- 18. Biomedical Applications of Aromatic Azo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal ...: Ingenta Connect [ingentaconnect.com]

- 20. discovery.researcher.life [discovery.researcher.life]

In-Depth Technical Guide: Pigment Red 52 Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pigment Red 52 disodium salt (C.I. 15860), a monoazo pigment of significant industrial relevance. This document details its chemical identity, synthesis, and physicochemical properties, presenting data in a structured format for ease of comparison and use in research and development.

Chemical Identity and Molecular Formula

Pigment Red 52 disodium salt is chemically identified as the disodium salt of 2-((3-carboxy-2-hydroxynaphthalen-1-yl)azo)-5-chloro-4-methylbenzenesulfonic acid. It is an important intermediate in the production of other pigments, such as Pigment Red 52:1 (calcium salt) and Pigment Red 52:2 (manganese salt).[1]

The molecular formula for Pigment Red 52 disodium salt is C₁₈H₁₁ClN₂Na₂O₆S .[2]

Physicochemical Properties

Quantitative data for Pigment Red 52 disodium salt is not extensively available in public literature. The following table summarizes key properties, including comparative data from its closely related calcium salt (Pigment Red 52:1) to provide context for its expected performance characteristics.

| Property | Value / Description | Source |

| Molecular Formula | C₁₈H₁₁ClN₂Na₂O₆S | [2] |

| Molecular Weight | 464.78 g/mol | [2] |

| CAS Number | 5858-82-2 | [2] |

| Appearance | Brilliant red powder | |

| Solubility | Soluble in water (yellowish-red solution); Insoluble in ethanol. An aqueous solution forms a dark red precipitate with concentrated hydrochloric acid.[3] | |

| Heat Resistance | Data for the disodium salt is not specified. For comparison, Pigment Red 52:1 (calcium salt) is noted to have good heat resistance. General heat resistance for pigments can range from 120°C to over 300°C depending on the specific chemical structure and application.[4][5] | |

| Lightfastness | Data for the disodium salt is not specified. Lightfastness of organic pigments can vary significantly based on the chemical structure, physical form, and the medium in which they are dispersed. Red pigments, in general, are more prone to fading than other colors. | [6] |

Experimental Protocols

The synthesis of Pigment Red 52 disodium salt involves a two-stage process: diazotization of an aromatic amine followed by an azo coupling reaction. The following is a detailed protocol for the synthesis of the precursor, Pigment Red 52.

Synthesis of Pigment Red 52[1]

Materials:

-

2-Amino-5-chloro-p-toluenesulfonic acid

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Amidosulfonic acid

-

β-oxynaphthoic acid (3-Hydroxy-2-naphthoic acid)

-

Deionized water

Procedure:

-

Diazotization:

-

Dissolve 22.15 g (0.1 mol) of 2-Amino-5-chloro-p-toluenesulfonic acid and 6.4 g of sodium hydroxide in 500 ml of water.

-

Cool the solution to 278 K (5 °C).

-

Slowly add 40 ml of concentrated hydrochloric acid followed by a solution of 7.2 g of sodium nitrite in 100 ml of water.

-

Stir the resulting suspension for 30 minutes at 278 K.

-

Treat the suspension with amidosulfonic acid to destroy any excess nitrous acid.

-

-

Azo Coupling:

-

In a separate vessel, prepare a solution of 18.8 g (0.1 mol) of β-oxynaphthoic acid and 20.1 g of sodium hydroxide in 550 ml of water.

-

Add the diazonium salt suspension dropwise to the β-oxynaphthoic acid solution with constant stirring.

-

The formation of the Pigment Red 52 is observed as a colored precipitate.

-

The resulting product is the disodium salt, Pigment Red 52. Further purification can be achieved through recrystallization.

-

Synthesis Workflow

The synthesis of Pigment Red 52 disodium salt is a classic example of azo dye formation. The logical relationship between the key steps is illustrated in the following workflow diagram.

Caption: Synthesis workflow for Pigment Red 52 disodium salt.

References

- 1. First crystal structure of a Pigment Red 52 compound: DMSO solvate hydrate of the monosodium salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Pigment Red 52:1 [dyestuffintermediates.com]

- 4. Heat resistance of pigments [en1.nbchao.com]

- 5. The thermal stability of pigments refers to their ability to withstand high temperatures without undergoing significant changes in their chemical structure or physical properties. This characteristic is crucial for pigments used in various applications, such as coatings, plastics, and inks, where exposure to heat can occur during processing or end-use. A pigment with good thermal stability will maintain its color, consistency, and performance even when subjected to elevated temperatures, ensuring durability and longevity in the final product.-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]

- 6. kimcrick.com [kimcrick.com]

A Technical Guide to Pigment Red 52: A Comparative Analysis of the Disodium and Calcium Salts (P.R. 52:1)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of Pigment Red 52, focusing on the distinct roles and properties of its disodium salt and its laked calcium salt, C.I. Pigment Red 52:1. The disodium salt is a water-soluble intermediate, while the calcium salt is an insoluble, commercially significant pigment. This document details their synthesis, comparative physicochemical properties, standard experimental protocols for performance evaluation, and a summary of their applications and toxicological profiles.

Chemical Identity and Synthesis

Pigment Red 52 is a monoazo pigment characterized by a single azo group (-N=N-) in its molecular structure.[1] The core compound is synthesized through a multi-step process that begins with a water-soluble disodium salt, which is then converted into an insoluble calcium salt pigment through a process known as laking.

The synthesis pathway involves three primary stages:

-

Diazotization: An aromatic amine, 2-Amino-5-chloro-4-methylbenzenesulfonic acid, is converted into a diazonium salt at low temperatures (0-5°C) using sodium nitrite and a strong acid like hydrochloric acid.[1]

-

Azo Coupling: The resulting diazonium salt is then coupled with 3-Hydroxy-2-naphthoic acid (BONA) under alkaline conditions. This reaction forms the azo chromophore, creating the water-soluble Pigment Red 52 disodium salt.[1]

-

Laking (Salt Formation): The final step is the conversion of the soluble dye into its insoluble calcium salt (Pigment Red 52:1).[1] This is achieved by precipitating the pigment with a soluble calcium salt, most commonly calcium chloride (CaCl₂).[1] This laking process is critical for rendering the pigment stable and insoluble in water and organic solvents, a key property for its industrial applications.[1]

Comparative Physicochemical Properties

The primary distinction between the disodium salt of Pigment Red 52 and its calcium salt (P.R. 52:1) lies in their solubility and stability. The disodium salt is a water-soluble intermediate, whereas the calcium salt is an insoluble pigment engineered for performance in various media.

| Property | Pigment Red 52 (Disodium Salt) | Pigment Red 52:1 (Calcium Salt) |

| C.I. Name | Pigment Red 52 | Pigment Red 52:1 |

| C.I. Number | Not applicable | 15860:1[2][3] |

| CAS Number | 5858-82-2[4] | 17852-99-2[1][3][5] |

| Chemical Formula | C₁₈H₁₁ClN₂Na₂O₆S[4] | C₁₈H₁₁CaClN₂O₆S[3] |

| Molecular Weight | 464.78 g/mol [4] | ~458.89 g/mol [3] |

| Physical State | Solid | Red Powder[6] |

| Solubility | Water-soluble intermediate | Insoluble in water and organic solvents[1] |

| Heat Stability | Not applicable (intermediate) | 180°C (Can be enhanced to 250°C via intercalation)[1][6][7] |

| Lightfastness | Not applicable (intermediate) | 6 (on Blue Wool Scale)[1] |

| Oil Absorption | Not applicable (intermediate) | 45-55 g/100g |

| Acid/Alkali Resistance | Not applicable (intermediate) | Moderate[1][6] |

Experimental Protocols

Standardized testing is crucial for evaluating the performance characteristics of pigments. Below are summaries of key experimental protocols relevant to Pigment Red 52:1.

Synthesis of Pigment Red 52 (Disodium Salt)

This protocol is adapted from published laboratory synthesis methods.[8]

-

Diazotization: Dissolve 2-Amino-5-chloro-p-toluenesulfonic acid (0.1 mol) in water with sodium hydroxide. Cool the solution to 278 K (5°C). Add concentrated hydrochloric acid followed by an aqueous solution of sodium nitrite (0.1 mol). Stir the suspension for 30 minutes.[8]

-

Quenching: Treat the suspension with amidosulfonic acid to destroy any excess nitrous acid.[8]

-

Coupling: Prepare a separate solution of β-oxynaphthoic acid (0.1 mol) and NaOH in water. Add the diazonium salt suspension dropwise to this solution while maintaining alkaline conditions (pH 9-11).[8]

-

Isolation: The resulting product is the water-soluble disodium salt of Pigment Red 52.

Laking Process for Pigment Red 52:1 (Calcium Salt)

-

Precipitation: To the aqueous suspension of the Pigment Red 52 disodium salt, add a solution of calcium chloride (CaCl₂).[1] The stoichiometry must be carefully controlled to ensure complete precipitation.[1]

-

Heating & Filtration: The reaction mass is heated (e.g., to 75-80°C) to facilitate the formation of the calcium salt.[9]

-

Purification: The precipitated pigment is isolated by filtration, washed thoroughly with water to remove unreacted salts and impurities, and then dried.[1]

-

Milling: The dried pigment may be milled or micronized to achieve the desired particle size for specific applications.[1]

Determination of Oil Absorption (ASTM D281)

This method determines the amount of oil required to wet a specific amount of pigment.

-

Principle: A stiff, putty-like paste is formed by the dropwise addition of a standard oil (e.g., linseed oil) to a weighed amount of pigment, which is continuously rubbed with a spatula.[10][11]

-

Procedure: Place a known weight of the pigment on a flat, non-absorbent surface. Add oil drop by drop, thoroughly incorporating each drop with the spatula.[11] The endpoint is reached when a cohesive paste is formed that does not break or separate.[11]

-

Calculation: The oil absorption is calculated as the grams of oil required per 100 grams of pigment. This value provides information about the vehicle demand of the pigment in a paste.[10][12]

Lightfastness Testing (Blue Wool Scale)

This test evaluates a pigment's resistance to fading upon light exposure.

-

Principle: The pigment sample is exposed to a controlled light source (natural sunlight or a xenon-arc lamp) alongside a standard reference card containing eight strips of blue wool dyed with colorants of known, increasing lightfastness.[13][14][15]

-

Procedure: One portion of the pigment sample and the Blue Wool card is covered, while the other is exposed. The exposure continues until a specified color change is observed on one of the blue wool strips.[16][17]

-

Evaluation: The lightfastness of the pigment is rated from 1 (very poor) to 8 (excellent) by identifying which blue wool strip fades to the same extent as the test sample under the same exposure conditions.[13][14]

Heat Stability Testing

This test determines the temperature at which a pigment begins to show significant color change.

-

Principle: The pigment is incorporated into a medium (e.g., a polymer or paint system), subjected to a specific temperature for a set duration, and the resulting color is compared to an unheated control sample.[18][19]

-

Procedure: A dispersion of the pigment is prepared in the test medium and applied to a panel.[20] The panel is heated in a constant temperature oven for a defined period (e.g., 30 minutes).[18]

-

Evaluation: After cooling, the color of the heated panel is compared to the control. The color difference (ΔEab) is often measured with a colorimeter. The heat stability is reported as the maximum temperature at which the color change remains within an acceptable tolerance (e.g., ΔEab < 3).[21]

Applications and Toxicological Profile

Applications

The commercial utility of this pigment family lies exclusively with the insoluble laked salts, primarily Pigment Red 52:1 (Calcium Salt) . Its properties make it suitable for several industries:

-

Printing Inks: It is a primary application area, especially for solvent-based and water-based packaging inks.[1] It is valued for its high color strength, good gloss, and low viscosity.[22] A key advantage is its stability in water-based ink formulations, where it does not cause the ink to thicken, a known issue with other red pigments like C.I. Pigment Red 57:1.[1][6]

-

Paints and Coatings: P.R. 52:1 is used in industrial paints and solvent-based decorative paints.[1][22]

-

Other Industries: It can find use in textiles, cosmetics, and paper industries.[23] Its use in plastics is often limited by its moderate heat stability of 180°C.[1]

Toxicological Profile

Organic pigments, as a class, are generally considered to have a low order of toxicity. Their high molecular weight and insolubility in water and biological media result in minimal bioavailability.

-

Acute Toxicity: Studies on similar organic pigments report high LD50 values (e.g., >5000 mg/kg in rats), indicating a low order of acute toxicity.[24]

-

Irritation and Sensitization: They are typically not considered to be skin or eye irritants, nor are they sensitizers.[25]

-

Chronic Toxicity: No carcinogenic effects have been observed in prolonged animal studies for many organic pigments.[25]

-

Regulatory: The Environmental Working Group (EWG) database for "Pigment Red 52" shows low concern for cancer, allergies, and reproductive toxicity, though data availability is limited.[26]

Conclusion

Pigment Red 52 exists in two functionally distinct forms. The disodium salt serves as a crucial water-soluble intermediate in the manufacturing process. The subsequent conversion to the Pigment Red 52:1 calcium salt via a laking process transforms it into a stable, insoluble, and commercially valuable pigment. The performance characteristics of P.R. 52:1, such as its good color strength, moderate heat and light stability, and excellent rheological behavior in water-based inks, define its suitability for a range of applications, particularly in the printing and coatings industries. Understanding the transition from a soluble intermediate to an insoluble laked pigment is fundamental to appreciating its synthesis and application.

References

- 1. C.I. Pigment Red 52:1 | 17852-99-2 | Benchchem [benchchem.com]

- 2. Pigment Red 52:1 | Chroma Specialty Chemicals [chromaspecialtychemicals.com]

- 3. Pigment Red 52:1 [dyestuffintermediates.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Pigment Red 52:1 - CAS No.17852-99-2 - BON Rubine - HANGZHOU HAN-COLOR CHEMICAL CO., LTD. / HPP [hc-pigment.com]

- 6. Pigment Red 52:1 - SY Chemical Co., Ltd. [sypigment.com]

- 7. researchgate.net [researchgate.net]

- 8. First crystal structure of a Pigment Red 52 compound: DMSO solvate hydrate of the monosodium salt - PMC [pmc.ncbi.nlm.nih.gov]

- 9. environmentclearance.nic.in [environmentclearance.nic.in]

- 10. img.antpedia.com [img.antpedia.com]

- 11. kelid1.ir [kelid1.ir]

- 12. store.astm.org [store.astm.org]

- 13. Materials Technology Limited [drb-mattech.co.uk]

- 14. Blue Wool Scale - Wikipedia [en.wikipedia.org]

- 15. jamesheal.com [jamesheal.com]

- 16. prismaticinks.com.au [prismaticinks.com.au]

- 17. handprint.com [handprint.com]

- 18. How is pigment heat resistance tested? Q&A | NBCHAO [en1.nbchao.com]

- 19. The thermal stability of pigments refers to their ability to withstand high temperatures without undergoing significant changes in their chemical structure or physical properties. This characteristic is crucial for pigments used in various applications, such as coatings, plastics, and inks, where exposure to heat can occur during processing or end-use. A pigment with good thermal stability will maintain its color, consistency, and performance even when subjected to elevated temperatures, ensuring durability and longevity in the final product.-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]

- 20. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 21. additivesforpolymer.com [additivesforpolymer.com]

- 22. epsilonpigments.com [epsilonpigments.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. additivesforpolymer.com [additivesforpolymer.com]

- 25. dyespigments.net [dyespigments.net]

- 26. ewg.org [ewg.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Manufacturing Process of C.I. Pigment Red 52

This technical guide provides a comprehensive overview of the manufacturing process for C.I. Pigment Red 52, a significant organic pigment used in various industrial applications. The document details the chemical synthesis, experimental protocols, and key reaction parameters, presenting quantitative data in structured tables and process flows as diagrams.

Introduction

C.I. Pigment Red 52 is a monoazo pigment characterized by its brilliant red shade.[1] Its synthesis is a classic example of diazo coupling, a fundamental reaction in the production of azo dyes and pigments.[1][2] The process involves two primary stages: the diazotization of an aromatic amine and the subsequent coupling of the resulting diazonium salt with a coupling component.[1][2]

The key raw materials for the synthesis of C.I. Pigment Red 52 are 2-Amino-5-chloro-4-methylbenzenesulfonic acid (also known as 4B Acid) and 3-Hydroxy-2-naphthoic acid (also known as BONA or β-oxynaphthoic acid).[1][3]

Chemical Synthesis Pathway

The synthesis of C.I. Pigment Red 52 proceeds via a two-step reaction:

-

Diazotization: 2-Amino-5-chloro-4-methylbenzenesulfonic acid is treated with sodium nitrite in the presence of a strong acid (typically hydrochloric acid) at low temperatures to form a diazonium salt.

-

Azo Coupling: The diazonium salt is then reacted with 3-Hydroxy-2-naphthoic acid in an alkaline solution to form the final pigment.

The overall reaction is depicted below:

Experimental Protocols

This section provides a detailed methodology for the synthesis of C.I. Pigment Red 52, based on established laboratory procedures.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| 2-Amino-5-chloro-4-methylbenzenesulfonic acid | 221.66 |

| 3-Hydroxy-2-naphthoic acid | 188.18 |

| Sodium Nitrite (NaNO₂) | 69.00 |

| Sodium Hydroxide (NaOH) | 40.00 |

| Hydrochloric Acid (HCl), concentrated | 36.46 |

| Amidosulfonic acid | 97.09 |

Detailed Synthesis Protocol

A representative experimental protocol for the synthesis of C.I. Pigment Red 52 is as follows[3]:

Step 1: Diazotization

-

Dissolve 22.15 g (0.1 mol) of 2-Amino-5-chloro-p-toluenesulfonic acid and 6.4 g of sodium hydroxide in 500 ml of water.

-

Cool the solution to 278 K (5 °C).

-

Add 40 ml of concentrated hydrochloric acid, followed by a solution of 7.2 g of sodium nitrite in 100 ml of water.

-

Stir the resulting suspension for 30 minutes at 278 K.

-

Add amidosulfonic acid to the suspension to destroy any excess nitrous acid.

Step 2: Azo Coupling

-

In a separate vessel, prepare a solution of 18.8 g (0.1 mol) of β-oxynaphthoic acid and 20.1 g of NaOH in 550 ml of water.

-

Slowly add the diazonium salt suspension from Step 1 to the β-oxynaphthoic acid solution.

-

Maintain the pH of the reaction mixture between 9 and 11 by adding a 2 M NaOH solution as needed.

-

Keep the temperature at 278 K during the addition.

-

After the addition is complete, allow the solution to warm to room temperature and then heat it to 353 K (80 °C) for 30 minutes.

Step 3: Product Isolation and Purification

-

Neutralize the red suspension with 2 M HCl.

-

Filter the precipitate.

-

Wash the collected red powder with water.

-

Dry the product at 323 K (50 °C).

A yield of approximately 98% of the crude product can be expected, which may contain some sodium chloride as an impurity.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the manufacturing process.

Table 1: Reactant Quantities for a 0.1 mole Scale Synthesis

| Reactant | Molar Quantity (mol) | Mass (g) |

| 2-Amino-5-chloro-4-methylbenzenesulfonic acid | 0.1 | 22.15 |

| 3-Hydroxy-2-naphthoic acid | 0.1 | 18.8 |

| Sodium Nitrite | ~0.104 | 7.2 |

| Sodium Hydroxide (for amine dissolution) | ~0.16 | 6.4 |

| Sodium Hydroxide (for coupling agent) | ~0.5 | 20.1 |

| Concentrated Hydrochloric Acid | - | 40 ml |

Table 2: Key Reaction Conditions

| Parameter | Value |

| Diazotization Temp. | 278 K (5 °C) |

| Coupling Temp. | 278 K (5 °C), then heated to 353 K (80 °C) |

| Reaction pH | Alkaline (9-11) during coupling |

| Drying Temperature | 323 K (50 °C) |

| Reported Yield | ~98% (crude) [4] |

Experimental Workflow

The following diagram illustrates the general workflow for the manufacturing of C.I. Pigment Red 52.

Conclusion

The manufacturing process of C.I. Pigment Red 52 is a well-established and efficient method for producing a high-quality red pigment. The process relies on the fundamental principles of diazotization and azo coupling reactions. Careful control of reaction parameters such as temperature and pH is crucial for achieving high yields and purity. The provided experimental protocol and workflow offer a solid foundation for the laboratory-scale synthesis of this important industrial pigment. Further optimization at an industrial scale may involve continuous processing and advanced purification techniques to meet specific application requirements.

References

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 12238-31-2 CAS MSDS (Pigment Red 52:2) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. A quantitative one-pot synthesis method for industrial azo pigments with recyclable wastewater - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. First crystal structure of a Pigment Red 52 compound: DMSO solvate hydrate of the monosodium salt - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Properties of CAS Number 5858-82-2 (Pigment Red 52, Disodium Salt)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and available toxicological information for the compound with CAS number 5858-82-2, known as Pigment Red 52, disodium salt. The information is compiled from various scientific and regulatory sources to support research and development activities.

Chemical Identity and Structure

The compound identified by CAS number 5858-82-2 is an organic sodium salt belonging to the class of monoazo pigments. Its systematic chemical name is disodium 4-[(4-chloro-5-methyl-2-sulfophenyl)azo]-3-hydroxy-2-naphthalenecarboxylate. It is also commonly referred to as C.I. Pigment Red 52, disodium salt.

The molecular structure consists of a naphthalenecarboxylic acid moiety linked via an azo group to a substituted phenyl ring containing chloro, methyl, and sulfonate groups. The presence of two sodium ions indicates the salt form of the sulfonic and carboxylic acid groups.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 5858-82-2 |

| Chemical Name | Disodium 4-[(4-chloro-5-methyl-2-sulfophenyl)azo]-3-hydroxy-2-naphthalenecarboxylate |

| Synonyms | This compound; Pigment Red 52 |

| Molecular Formula | C18H11ClN2Na2O6S |

| Molecular Weight | 464.79 g/mol |

| Chemical Group | Monoazo Lake |

Physicochemical Properties

Quantitative experimental data for the physical properties of CAS 5858-82-2 are limited in publicly available literature. However, some properties have been reported or can be inferred from related compounds. For comparative purposes, data for the closely related calcium salt, Pigment Red 52:1 (CAS Number 17852-99-2), is also provided where available.

Table 2: Physical and Chemical Properties

| Property | CAS 5858-82-2 (Disodium Salt) | Pigment Red 52:1 (Calcium Salt) |

| Appearance | Red powder | Red powder |

| Solubility | Soluble in water (yellow-red solution), insoluble in ethanol.[1] | - |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Heat Resistance | - | 180°C[2] |

| Light Fastness | - | 6 (on a scale of 1 to 8)[2] |

| Oil Absorption | - | 30-55 g/100g [2] |

| Density | - | 1.6 g/cm³[2] |

| pH Value | - | 6.0-8.0[2] |

Spectral Data

Experimental Protocols

Synthesis of Pigment Red 52

A detailed experimental protocol for the synthesis of Pigment Red 52 has been described.[3] The process involves a two-step reaction: diazotization of an aromatic amine followed by an azo coupling reaction.

Experimental Workflow: Synthesis of Pigment Red 52

Caption: Synthesis workflow for Pigment Red 52.

Methodology:

-

Diazotization: 2-Amino-5-chloro-p-toluenesulfonic acid (0.1 mol) is dissolved in water with sodium hydroxide. The solution is cooled to 278 K, and concentrated hydrochloric acid and a solution of sodium nitrite are added to form the diazonium salt suspension. The reaction is stirred for 30 minutes, and excess nitrous acid is destroyed with amidosulfonic acid.[3]

-

Azo Coupling: A solution of β-oxynaphthoic acid (0.1 mol) and sodium hydroxide in water is prepared. The diazonium salt suspension is added dropwise to this solution while maintaining the temperature at 278 K and an alkaline pH (around 9-11) with the addition of 2 M NaOH solution as needed.[3]

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 353 K for 30 minutes. The resulting red suspension is neutralized with 2 M HCl, filtered, and the collected red powder is washed with water and dried at 323 K.[3]

Toxicological and Safety Information

Specific toxicological data for CAS 5858-82-2 is limited. However, information on related azo pigments suggests a generally low order of acute toxicity. A material safety data sheet for a product containing Pigment Red indicates an oral LD50 in rats of ≥ 5000 mg/kg, and it is not classified as a skin or eye irritant.[1] It is noted that azo pigments, in general, are of toxicological interest due to the potential for reductive cleavage of the azo bond to form aromatic amines, some of which may be carcinogenic.[4] However, studies on several azo pigments have not shown evidence of carcinogenicity in animal feeding studies.[4]

Table 3: General Safety and Handling Precautions

| Precaution | Recommendation |

| Handling | Use in a well-ventilated area. Avoid dust formation. Take precautionary measures against electrostatic charges. Avoid contact with skin, eyes, and clothing.[1] |

| Storage | Store in a moderately dry, well-ventilated area. Protect from extreme heat and cold. Keep away from strong acids, bases, and oxidizing agents.[1] |

| Personal Protective Equipment | Safety goggles, gloves, and suitable respiratory protection are recommended, especially where dust may be generated.[1] |

Applications

CAS 5858-82-2 and its related salts are primarily used as pigments in various industrial applications due to their brilliant red color.

-

Printing Inks: A major application is in printing inks, particularly for packaging. The calcium salt (Pigment Red 52:1) is noted for its high color strength, good gloss, and low viscosity in solvent-based inks.[2][5][6]

-

Paints and Coatings: It is recommended for use in industrial paints and decorative solvent-based paints.[6][7]

-

Historical Use in Cosmetics: While historically used in cosmetics, the use of certain azo pigments in these applications has been restricted by regulatory bodies.

Conclusion

CAS number 5858-82-2, or Pigment Red 52, disodium salt, is a monoazo pigment with a well-defined chemical structure and synthesis route. While specific experimental data on its physicochemical and toxicological properties are not extensively documented, information from closely related compounds provides valuable insights. Its primary application lies in the coloration of inks and paints. For research and drug development professionals, it is crucial to consider the general toxicological profile of azo pigments and handle the substance with appropriate safety precautions. Further experimental studies would be beneficial to fully characterize the properties of this specific compound.

References

- 1. dyespigments.net [dyespigments.net]

- 2. C.I. Pigment Red 52:1 | 17852-99-2 | Benchchem [benchchem.com]

- 3. First crystal structure of a Pigment Red 52 compound: DMSO solvate hydrate of the monosodium salt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sdc.org.uk [sdc.org.uk]

- 5. Pigment Red 52:1 - SY Chemical Co., Ltd. [sypigment.com]

- 6. epsilonpigments.com [epsilonpigments.com]

- 7. epsilonpigments.com [epsilonpigments.com]

An In-depth Technical Guide to C.I. Pigment Red 52

For Researchers, Scientists, and Formulation Professionals

This technical guide provides a comprehensive overview of C.I. Pigment Red 52, a monoazo lake pigment. While primarily utilized in the ink and plastics industries, this document details its chemical and physical properties, synthesis, and characterization methodologies that may be of interest to researchers and scientists in various fields, including material science and formulation development.

Chemical Identity and Alternative Names

C.I. Pigment Red 52 is chemically identified as a salt of 4-[(4-chloro-5-methyl-2-sulfophenyl)azo]-3-hydroxy-2-naphthalenecarboxylic acid. The specific properties of the pigment can vary depending on the cation used in the laking process. The most common variants are the calcium (Ca²⁺) and manganese (Mn²⁺) salts.

A variety of synonyms and trade names are used for C.I. Pigment Red 52 and its derivatives, which can be a source of confusion. The Colour Index (C.I.) designation is the most precise identifier.

| C.I. Name | Chemical Salt | CAS Number | Common Synonyms/Trade Names |

| C.I. Pigment Red 52 | Disodium Salt | 5858-82-2 | - |

| C.I. Pigment Red 52:1 | Calcium Salt | 17852-99-2 | BON Rubine, Lithol Scarlet Red S6B, Vilma[1] |

| C.I. Pigment Red 52:2 | Manganese Salt | 12238-31-2 | Lithol Maroon, Manganese Red 2G[2] |

It is important to distinguish C.I. Pigment Red 52 (C.I. 15860) from C.I. Acid Red 52 (C.I. 45100), which is a different chemical compound with a distinct molecular structure.[3][4]

Physicochemical Properties

The performance characteristics of C.I. Pigment Red 52 are dictated by its physical and chemical properties. These properties are summarized in the tables below. Data is primarily for the calcium salt (52:1) and manganese salt (52:2) as they are the most commercially significant.

Table 1: General and Physical Properties

| Property | C.I. Pigment Red 52:1 (Ca salt) | C.I. Pigment Red 52:2 (Mn salt) |

| Molecular Formula | C₁₈H₁₁CaClN₂O₆S[1] | C₁₈H₁₁ClMnN₂O₆S |

| Molecular Weight | 458.89 g/mol [1] | 473.74 g/mol [5] |

| Appearance | Red powder | Red powder |

| Shade | Bluish Red | Bluish |

| Density | ~1.6 g/cm³ | ~1.70 g/cm³ |

| Oil Absorption | 30-55 g/100g | 40-50% |

Table 2: Performance and Fastness Properties

| Property | C.I. Pigment Red 52:1 (Ca salt) | C.I. Pigment Red 52:2 (Mn salt) |

| Heat Resistance | 180°C[6] | 180°C |

| Light Fastness (1-8 scale) | 6[7] | 6 |

| Acid Resistance (1-5 scale) | 2 | 4 |

| Alkali Resistance (1-5 scale) | 3-4 | 4 |

| Water Resistance (1-5 scale) | 5 | - |

| Alcohol Resistance (1-5 scale) | 3-4 | - |

| Solubility | Insoluble in ethanol; soluble in water (yellow-red solution)[1] | Insoluble in ethanol; soluble in water (yellow-red solution) |

Experimental Protocols

Synthesis of C.I. Pigment Red 52

The synthesis of C.I. Pigment Red 52 is a multi-stage process involving diazotization, coupling, and laking (salt formation). The following is a representative laboratory-scale protocol.

Workflow for the Synthesis of C.I. Pigment Red 52

Caption: A flowchart illustrating the key stages in the synthesis of C.I. Pigment Red 52.

Detailed Methodology:

-

Diazotization:

-

Dissolve 2-Amino-5-chloro-p-toluenesulfonic acid in an aqueous sodium hydroxide solution.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add concentrated hydrochloric acid followed by an aqueous solution of sodium nitrite.

-

Stir the resulting suspension for approximately 30 minutes to ensure complete formation of the diazonium salt.

-

Any excess nitrous acid can be neutralized with amidosulfonic acid.

-

-

Coupling:

-

In a separate vessel, dissolve β-oxynaphthoic acid in an aqueous sodium hydroxide solution.

-

Slowly add the diazonium salt suspension to the β-oxynaphthoic acid solution with constant stirring. This results in the formation of the soluble disodium salt of the azo dye.

-

-

Laking and Post-Treatment:

-

To precipitate the insoluble pigment, add an aqueous solution of a metal salt (e.g., calcium chloride for C.I. Pigment Red 52:1 or manganese chloride for C.I. Pigment Red 52:2).

-

The resulting pigment precipitate is then filtered, washed with water to remove soluble impurities, dried, and milled to the desired particle size.

-

Characterization of C.I. Pigment Red 52

A variety of analytical techniques are employed to characterize the structure, purity, and physical properties of azo pigments.

General Experimental Workflow for Pigment Characterization

Caption: A diagram showing common analytical techniques for azo pigment characterization.

Methodologies:

-

Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are used to identify the functional groups present in the pigment molecule and to confirm its chemical structure.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This method involves the thermal decomposition of the pigment and subsequent analysis of the fragments, providing a "fingerprint" for identification.

-

X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the pigment, which has a significant impact on its color and performance properties.

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the particle size and morphology of the pigment powders.

Toxicological Information

The toxicological profile of C.I. Pigment Red 52 is of importance for its safe handling and use. A screening-level hazard characterization by the U.S. Environmental Protection Agency for the C.I. Pigment Red 48 and 52 category indicates a low hazard potential. Due to the limited bioavailability of monoazo pigments, they are generally not expected to be harmful to aquatic or soil-dwelling organisms at low concentrations.[8]

For many organic pigments, the potential for irreversible toxic effects after repeated application has not been demonstrated.[9] Carcinogenicity studies on several azo pigments have not shown carcinogenic potential.[9] However, as with all chemical powders, appropriate personal protective equipment should be used to minimize dust inhalation and skin contact during handling.

Applications in Research and Industry

The primary applications of C.I. Pigment Red 52 are in industrial settings where its coloristic properties are valued.

-

Printing Inks: It is extensively used in solvent-based and water-based inks for packaging due to its high color strength, good gloss, and low viscosity.[6]

-

Plastics and Polymers: C.I. Pigment Red 52 is used to color various plastics, although its heat stability of 180°C can be a limitation for high-temperature processing.[6]

-

Paints and Coatings: It is recommended for use in industrial paints and decorative solvent-based paints.[2][10]

While there is no evidence of its direct use in drug development or for studying biological signaling pathways, its properties as a stable, colored nanoparticle after milling could be of theoretical interest in material science studies related to drug delivery systems, for example, in the context of formulation stability and particle characterization. Recent research has also explored enhancing the thermal and light stability of C.I. Pigment Red 52:1 by intercalating it into layered double hydroxides (LDHs), suggesting potential for the development of more robust functional materials.[11]

References

- 1. Pigment Red 52:1 [dyestuffintermediates.com]

- 2. epsilonpigments.com [epsilonpigments.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. Acid Red 52 | C27H29N2NaO7S2 | CID 9916275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pigment Red 52:2 | 12238-31-2 [amp.chemicalbook.com]

- 6. Pigment Red 52:1 - SY Chemical Co., Ltd. [sypigment.com]

- 7. ulprospector.com [ulprospector.com]

- 8. Screening Assessment - Canada.ca [canada.ca]

- 9. sdc.org.uk [sdc.org.uk]

- 10. epsilonpigments.com [epsilonpigments.com]

- 11. researchgate.net [researchgate.net]

The Core Chemistry of Monoazo Lake Pigments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoazo lake pigments represent a significant class of synthetic organic colorants, prized for their vibrant hues, strong tinctorial strength, and cost-effectiveness. This guide delves into the fundamental chemistry of these pigments, detailing their synthesis, chemical structure, and key properties. A critical aspect of their chemistry, the "laking" process, which transforms soluble azo dyes into insoluble pigments, is thoroughly examined. This document provides detailed experimental protocols for the synthesis of prominent monoazo lake pigments and presents quantitative data on their performance characteristics in a comparative format. Furthermore, key chemical pathways and experimental workflows are visualized to provide a clear understanding of the underlying principles.

Introduction to Monoazo Lake Pigments

Monoazo pigments are organic colorants characterized by the presence of a single azo group (-N=N-) in their molecular structure, which acts as the chromophore.[1] They are a major category of azo pigments, accounting for a significant portion of all organic pigments produced.[1] The term "lake" refers to a pigment prepared by precipitating a soluble dye with a metallic salt, rendering it insoluble.[2][3] In the case of monoazo lake pigments, water-soluble monoazo dyes containing acidic groups, such as sulfonic acid (-SO₃H) or carboxylic acid (-COOH), are treated with inorganic metal salts to form insoluble precipitates.[3][4] The choice of metal cation, typically from alkaline earth metals like calcium, barium, and strontium, or manganese, significantly influences the final properties of the pigment, including its shade, lightfastness, and heat stability.[5][6][7]

These pigments are widely used in various applications, including printing inks, paints, plastics, and textiles, due to their bright colors, primarily in the yellow, orange, and red range, and strong coloring power.[1][4][8]

Fundamental Chemistry

The chemistry of monoazo lake pigments is centered around two key processes: the synthesis of the monoazo dye and the subsequent laking process.

Synthesis of the Monoazo Dye

The formation of the initial water-soluble monoazo dye is a two-step process involving diazotization and azo coupling.

-

Diazotization: This reaction involves treating a primary aromatic amine, known as the diazo component, with nitrous acid (HNO₂) to form a diazonium salt.[9][10] Nitrous acid is typically generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[11]

-

Azo Coupling: The highly reactive diazonium salt is then coupled with a coupling component, which is an electron-rich aromatic compound such as a naphthol or an arylamide derivative.[9][10] This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-) and results in the formation of the monoazo dye.[12] The pH of the reaction medium is a critical parameter in the coupling step.[12]

The Laking Process

The water-soluble monoazo dye, containing salt-forming groups like sulfonic or carboxylic acids, is rendered insoluble through a process called "laking".[2][4] This involves the precipitation of the dye with a metal salt.[3] The metal cation (e.g., Ca²⁺, Ba²⁺, Sr²⁺, Mn²⁺) replaces the proton of the acidic group, forming an insoluble metal-organic complex.[3][5] The choice of the metal salt and the conditions of the laking process, such as temperature and pH, are crucial in determining the final pigment's crystal form, particle size, and application properties.[13][14]

Chemical Structure and Tautomerism

The general structure of a monoazo lake pigment consists of two aromatic rings linked by an azo group, with one or more sulfonic or carboxylic acid groups complexed with a metal cation. Many azo pigments, particularly those derived from β-naphthol, can exist in two tautomeric forms: the azo form and the hydrazone form.[9][15] In the solid state, the hydrazone form is often more stable.[16] This tautomerism can influence the color and other properties of the pigment.

Properties of Monoazo Lake Pigments

The performance of a monoazo lake pigment is defined by several key properties, which are summarized in the tables below. These properties are highly dependent on the chemical structure of the dye, the laking metal, and the pigment's physical form.

Quantitative Data Summary

The following tables present a summary of the key performance characteristics of several commercially important monoazo lake pigments.

Table 1: Properties of Pigment Red 57:1 (Calcium Lake)

| Property | Value | References |

| Colour Index Name | Pigment Red 57:1 | [11] |

| Laking Metal | Calcium | [11] |

| Hue | Yellowish Red (Magenta) | [11][17] |

| Lightfastness (Blue Wool Scale, 1-8) | 4-5 (1/1 SD) | [8] |

| Heat Stability | 160 °C | [11] |

| Solvent Resistance | Good in many common solvents | [11] |

| Primary Applications | Printing inks (offset, gravure), plastics (PVC, LDPE), paints | [8][11] |

Table 2: Properties of Pigment Red 53:1 (Barium Lake)

| Property | Value | References |

| Colour Index Name | Pigment Red 53:1 | [2] |

| Laking Metal | Barium | [4] |

| Hue | Yellowish Red | [4] |

| Lightfastness (Blue Wool Scale, 1-8) | 6 (Full Tone), 5 (Tint) | [18] |

| Heat Stability | 200 °C (5 min) | [18] |

| Resistance to 5% HCl | 4 | [18] |

| Resistance to 5% NaOH | 4 | [18] |

| Primary Applications | Printing inks, plastics (PVC, PP, PE), decorative paints | [2][19] |

Table 3: Properties of Pigment Red 48 Variants (Ca, Sr, Mn Lakes)

| Property | Pigment Red 48:2 (Ca) | Pigment Red 48:3 (Sr) | Pigment Red 52:2 (Mn) | References |

| Hue | Bluish Red | Yellowish Red | Bluish Red | [5][12][20] |

| Lightfastness (Blue Wool Scale, 1-8) | 7 (Full Tone), 5-6 (Tint) | 6-7 | 5 (Full Tone), 3 (Tint) | [5][12][20] |

| Heat Stability | 240 °C | 240 °C | 240 °C | [5][12][20] |

| Solvent Resistance | Good | Good | Good | [12][20][21] |

| Primary Applications | Plastics (Polyolefins, PVC), Inks | Plastics (Polyolefins, PVC) | Inks (Offset, Flexo, Gravure), Paints | [5][12][20] |

Experimental Protocols

The following are detailed methodologies for the synthesis of key monoazo lake pigments, compiled from patent literature and academic sources.

Synthesis of Pigment Red 57:1 (Calcium Lake)

This protocol is based on a typical industrial synthesis process.[15][22]

I. Diazotization of 4-Aminotoluene-3-sulfonic acid (4B Acid)

-

In a suitable reaction vessel (diazo tank), add 4-aminotoluene-3-sulfonic acid to purified water.

-

Add hydrochloric acid and cool the mixture to 0-5 °C using an ice bath.

-

Slowly add a solution of sodium nitrite in water to the stirred suspension, maintaining the temperature between 0-5 °C.

-

Continue stirring for approximately 30-60 minutes after the addition is complete to ensure full diazotization. The resulting mixture is the diazonium salt solution.

II. Preparation of the Coupler Solution

-

In a separate vessel (coupling tank), dissolve 3-hydroxy-2-naphthoic acid (BONA) in an aqueous solution of sodium hydroxide.

-

Cool the resulting solution to 0-5 °C.

III. Azo Coupling

-

Slowly add the cold diazonium salt solution to the cold coupler solution with vigorous stirring.

-

Maintain the temperature at 0-5 °C and control the pH, typically between 10.5 and 11.[2]

-

After the addition is complete, continue stirring for 1-2 hours to complete the coupling reaction, forming the soluble monoazo dye.

IV. Laking Reaction

-

To the monoazo dye suspension, add a solution of calcium chloride.

-

Stir the mixture for approximately 60 minutes to complete the laking process, precipitating the insoluble calcium salt of the dye.[23]

-

The temperature may be raised to 60-90 °C during or after the addition of the calcium salt to influence the crystal form and particle size of the pigment.[2]

V. Isolation and Finishing

-

Filter the pigment slurry.

-

Wash the filter cake with water to remove residual salts and impurities.

-

Dry the pigment in an oven at a controlled temperature (e.g., 80 °C).[22]

-

The dried pigment is then ground to the desired particle size.

Synthesis of Pigment Red 53:1 (Barium Lake)

This protocol describes a general method for the preparation of Pigment Red 53:1.[2][24]

I. Diazotization of 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CLT Acid)

-

Prepare a suspension of CLT acid in water and hydrochloric acid.

-

Cool the suspension to 0-5 °C.

-

Slowly add a sodium nitrite solution while maintaining the low temperature to form the diazonium salt.

II. Azo Coupling

-

Prepare a solution of 2-naphthol in aqueous sodium hydroxide.

-

Slowly add the diazonium salt solution to the 2-naphthol solution under alkaline conditions with stirring, keeping the temperature below 10 °C.

III. Laking and Post-Treatment

-

After the coupling reaction is complete, add a solution of barium chloride to the dye slurry to precipitate the barium lake.

-

The pH may be adjusted with acid.[2]

-

The pigment slurry is then heated (e.g., to 100 °C) for a period to promote crystal growth and stabilization.[24]

IV. Isolation

-

Filter the hot pigment slurry.

-

Wash the presscake with water until free of soluble salts.

-

Dry and grind the pigment.

Visualizations

The following diagrams, generated using Graphviz, illustrate key chemical structures and processes in the chemistry of monoazo lake pigments.

Caption: Experimental workflow for the synthesis of monoazo lake pigments.

Caption: General chemical structure of a monoazo lake pigment.

Caption: The laking reaction: converting a soluble dye to an insoluble pigment.

References

- 1. Types of Organic Pigments - Ranbar Pigment [ranbarr.com]

- 2. ispigment.com [ispigment.com]

- 3. PV Fast Red HB – Heat Resistant Pigment Red 247 [ranbarr.com]

- 4. Pigment Red 53: 1 - Fast Lake Red C [colorbloomdyes.com]

- 5. chempoint.com [chempoint.com]

- 6. RMDHv4PigmentsHandbook [thepigmentshandbook.com]

- 7. WO1998013425A1 - Heat stable red strontium monoazo lake pigments - Google Patents [patents.google.com]

- 8. Pigment Red 57:1 - SY Chemical Co., Ltd. [sypigment.com]

- 9. Continuous-flow synthesis and crystal modification of Pigment Red 53 [html.rhhz.net]

- 10. admin.heubach.com [admin.heubach.com]

- 11. Pigment Red 57:1 CAS#: 5281-04-9 [m.chemicalbook.com]

- 12. colors-india.com [colors-india.com]

- 13. journal.kci.go.kr [journal.kci.go.kr]

- 14. researchgate.net [researchgate.net]

- 15. CN101365756A - C.I. Pigment Red 57:1 and preparation method thereof - Google Patents [patents.google.com]

- 16. content.e-bookshelf.de [content.e-bookshelf.de]

- 17. CN103387754B - Method for producing pigment red 48:2 with excellent heat resistance and migration resistance - Google Patents [patents.google.com]

- 18. shreeshyamachem.com [shreeshyamachem.com]

- 19. PIGMENT RED 53:1 - Ataman Kimya [atamanchemicals.com]

- 20. Organic Pigments | scholz colour pigments [harold-scholz.de]

- 21. PIGMENT RED 48:2 - Ataman Kimya [atamanchemicals.com]

- 22. US7708824B2 - C. I. pigment red 57:1 and production process thereof - Google Patents [patents.google.com]

- 23. What Are Properties Of Organic Pigments | Fineland Chem [finelandchem.com]

- 24. CN102585546A - Preparation method for C.I. pigment red 53:1 - Google Patents [patents.google.com]

An In-depth Technical Guide to Pigment Red 52

This technical guide provides a comprehensive overview of the history, chemical properties, synthesis, and applications of Pigment Red 52. It is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development who require detailed technical information on this compound.

Introduction and History

Pigment Red 52 (PR 52) is a monoazo lake pigment that serves as a crucial intermediate in the production of other commercially significant pigments. While the precise date and discoverer of its initial synthesis are not extensively documented, its development can be situated within the broader expansion of synthetic organic pigments in the mid-20th century. The key precursors for its synthesis, 2-Amino-5-chloro-4-methylbenzenesulfonic acid and 3-Hydroxy-2-naphthoic acid, became industrially available during this period, paving the way for the creation of a wide array of azo colorants.

Pigment Red 52 itself is the sodium salt, but it is the laking process, where the sodium is replaced by other metal cations, that yields pigments with desirable properties for various applications. The most common and industrially relevant forms are Pigment Red 52:1, the calcium salt, and Pigment Red 52:2, the manganese salt. These laked pigments offer enhanced stability and insolubility, making them suitable for use in printing inks, paints, and plastics.

Chemical and Physical Properties

Pigment Red 52 and its derivatives are characterized by their brilliant red hue. The specific shade and properties are dependent on the metal cation used in the laking process.

Table 1: Chemical Identification of Pigment Red 52 and its Salts

| Identifier | Pigment Red 52 (Sodium Salt) | Pigment Red 52:1 (Calcium Salt) | Pigment Red 52:2 (Manganese Salt) |

| C.I. Name | Pigment Red 52 | Pigment Red 52:1 | Pigment Red 52:2 |

| C.I. Number | 15860 | 15860:1 | 15860:2 |

| CAS Number | 5858-82-2, 1325-11-7 | 17852-99-2 | 12238-31-2 |

| Molecular Formula | C₁₈H₁₁ClN₂Na₂O₆S[1] | C₁₈H₁₁CaClN₂O₆S[2] | C₁₈H₁₁ClMnN₂O₆S |

| Molecular Weight | 464.79 g/mol [1] | 458.89 g/mol [2] | 473.74 g/mol |

| Chemical Group | Monoazo Lake[3][4] | Monoazo Lake[3] | Monoazo Lake[4] |

Table 2: Quantitative Performance Data of Pigment Red 52 Salts

| Property | Pigment Red 52:1 (Calcium Salt) | Pigment Red 52:2 (Manganese Salt) | Test Method Reference |

| Heat Resistance | 180 °C | 180 °C | General industry standard |

| Lightfastness (1-8 scale) | 6 | 6 | ISO 105-B01 |

| Oil Absorption ( g/100g ) | 45-55 | 35-55 | ASTM D281-84 |

| Acid Resistance (1-5 scale) | 5 | 4 | Internal testing |

| Alkali Resistance (1-5 scale) | 5 | 3 | Internal testing |

| Water Resistance (1-5 scale) | 5 | - | Internal testing |

| Alcohol Resistance (1-5 scale) | 3-4 | 3 | Internal testing |

| Ester Resistance | 5 | - | Internal testing |

| Benzene Resistance | 5 | - | Internal testing |

| Ketone Resistance | 5 | - | Internal testing |

Synthesis of Pigment Red 52

The synthesis of Pigment Red 52 is a multi-step process that involves diazotization of an aromatic amine followed by an azo coupling reaction.[1] The resulting sodium salt can then be converted to the calcium or manganese salt.

Experimental Protocol for the Synthesis of Pigment Red 52 (Sodium Salt)

This protocol is based on established laboratory procedures for the synthesis of azo pigments.

Materials:

-

2-Amino-5-chloro-p-toluenesulfonic acid

-

Sodium hydroxide

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Amidosulfonic acid

-

β-oxynaphthoic acid (3-Hydroxy-2-naphthoic acid)

-

Water

Procedure:

-

Diazotization:

-

Dissolve 22.15 g (0.1 mol) of 2-Amino-5-chloro-p-toluenesulfonic acid and 6.4 g of sodium hydroxide in 500 ml of water.

-

Cool the solution to 5°C (278 K).

-

Slowly add 40 ml of concentrated hydrochloric acid, followed by a solution of 7.2 g of sodium nitrite in 100 ml of water.

-

Stir the resulting suspension for 30 minutes, maintaining the temperature at 5°C.

-

Add amidosulfonic acid in small portions until all excess nitrous acid is destroyed (test with potassium iodide-starch paper).

-

-

Coupling:

-

In a separate vessel, dissolve 18.8 g (0.1 mol) of β-oxynaphthoic acid and 20.1 g of sodium hydroxide in 550 ml of water.

-

Slowly add the diazonium salt suspension to the β-oxynaphthoic acid solution dropwise, maintaining vigorous stirring.

-

Continue stirring until the coupling reaction is complete, which can be monitored by the disappearance of the diazonium salt.

-

-

Isolation:

-

The precipitated Pigment Red 52 (disodium salt) is then collected by filtration.

-

Wash the filter cake with water to remove any unreacted starting materials and byproducts.

-

Dry the pigment at an appropriate temperature.

-

Laking Process (Conversion to Calcium or Manganese Salt)

The isolated sodium salt of Pigment Red 52 can be converted to the desired metal salt by reacting it with a soluble salt of the corresponding metal.

General Procedure:

-

Re-slurry the sodium salt of Pigment Red 52 in water.

-

Add a solution of a soluble calcium salt (e.g., calcium chloride) or manganese salt (e.g., manganese sulfate) to the slurry.

-

Stir the mixture to allow for the ion exchange to occur.

-

The insoluble calcium (Pigment Red 52:1) or manganese (Pigment Red 52:2) salt will precipitate.

-

Collect the laked pigment by filtration, wash thoroughly with water, and dry.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and the relationship between the different forms of Pigment Red 52.

Caption: Synthesis workflow for Pigment Red 52.

Caption: Relationship between Pigment Red 52 and its laked forms.

Applications

The primary application of Pigment Red 52 is as an intermediate for its calcium and manganese salts. These laked pigments are widely used in the following areas:

-

Printing Inks: Pigment Red 52:1 is recommended for solvent-based inks, including PA, PP, and NC inks.[3] It is valued for its high transparency, gloss, and low viscosity.

-

Paints and Coatings: Both Pigment Red 52:1 and 52:2 are suitable for industrial and decorative solvent-based paints.[3][4]

-

Plastics: While less common, certain grades of these pigments can be used in the coloration of plastics.

Conclusion

Pigment Red 52 is a foundational monoazo pigment that, through the process of laking, gives rise to the commercially important Pigment Red 52:1 and Pigment Red 52:2. These pigments offer a desirable combination of vibrant color, good resistance properties, and versatility in application, particularly in the ink and paint industries. The synthesis, based on well-established diazotization and coupling chemistry, allows for consistent and large-scale production. Further research into modifying the laking process or the crystalline structure of these pigments could lead to enhanced properties and new applications.

References

An In-depth Technical Guide to the Starting Materials and Synthesis of Pigment Red 52 Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Pigment Red 52 disodium salt (C.I. 15860), an important intermediate in the manufacturing of other commercial pigments. This document details the core starting materials, a step-by-step experimental protocol, and key reaction parameters influencing the synthesis.

Core Starting Materials

The synthesis of Pigment Red 52 disodium salt is primarily a two-step process involving a diazotization reaction followed by an azo coupling reaction. The essential starting materials for this process are:

-

Diazo Component: 2-Amino-5-chloro-4-methylbenzenesulfonic acid

-

Coupling Component: 3-Hydroxy-2-naphthoic acid (also known as β-oxynaphthoic acid)

The table below summarizes the key properties of these starting materials.

| Starting Material | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 2-Amino-5-chloro-4-methylbenzenesulfonic acid | C₇H₈ClNO₃S | 221.66 | Diazo Component | |

| 3-Hydroxy-2-naphthoic acid |  | C₁₁H₈O₃ | 188.18 | Coupling Component |

Synthesis of Pigment Red 52 Disodium Salt

The synthesis proceeds via two key chemical transformations:

-

Diazotization: 2-Amino-5-chloro-4-methylbenzenesulfonic acid is converted into a diazonium salt by reacting it with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at a low temperature.

-

Azo Coupling: The resulting diazonium salt is then reacted with 3-Hydroxy-2-naphthoic acid in an alkaline solution to form the final Pigment Red 52 disodium salt.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of Pigment Red 52 disodium salt, yielding a crude product of approximately 98%.

Materials and Reagents: